molecular formula C25H23N3O3S2 B2648432 (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-98-4

(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Numéro de catalogue: B2648432
Numéro CAS: 850910-98-4
Poids moléculaire: 477.6
Clé InChI: KQDIJIIMAVJPTF-OCEACIFDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a benzamide derivative featuring a 3,4-dihydroisoquinoline sulfonyl group and a 3,4-dimethyl-substituted benzothiazole ring. Its molecular weight is 521.7 g/mol, with a topological polar surface area of 113 Ų, indicating moderate solubility . The ZINC database lists it under the identifier ZINC100820405, and its synthesis likely involves sulfonylation and condensation reactions, analogous to methods described for related heterocycles .

Propriétés

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-17-6-5-9-22-23(17)27(2)25(32-22)26-24(29)19-10-12-21(13-11-19)33(30,31)28-15-14-18-7-3-4-8-20(18)16-28/h3-13H,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDIJIIMAVJPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes include:

    Formation of Isoquinoline Intermediate: This step involves the synthesis of the 3,4-dihydroisoquinoline moiety through cyclization reactions.

    Coupling with Benzothiazole: The final step involves the coupling of the sulfonylated isoquinoline with the benzothiazole derivative under conditions that favor the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the benzothiazole moiety, leading to different products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different reduced forms of the compound.

Applications De Recherche Scientifique

Biological Activities

Research indicates that this compound exhibits various biological activities that make it a candidate for therapeutic applications:

Anticancer Activity

Studies have shown that compounds containing the dihydroisoquinoline structure possess anticancer properties. For example, related compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells .

Neuroprotective Effects

The compound's structural components suggest potential neuroprotective effects, particularly in conditions such as Alzheimer's disease and Parkinson's disease. Research into related compounds has indicated that they can enhance cognitive function and protect against neurodegeneration .

Antimicrobial Properties

Some derivatives of sulfonamides exhibit antimicrobial activity, which suggests that this compound may also possess similar properties. The sulfonamide group is known for its effectiveness against various bacterial strains .

Potential Therapeutic Uses

Given its biological activities, (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide holds promise in several therapeutic areas:

Therapeutic Area Potential Application
Cancer TreatmentInhibition of tumor growth and metastasis
Neurological DisordersCognitive enhancement and neuroprotection
Infection ControlAntibacterial treatments

Case Studies and Literature Reviews

Several studies have highlighted the effectiveness of related compounds in clinical settings:

  • Neurodegenerative Diseases : A recent study evaluated the effects of similar compounds on cognitive decline in animal models of Alzheimer's disease, showing significant improvements in memory retention .
  • Cancer Research : Another investigation focused on the anticancer properties of structurally similar sulfonamides, revealing their ability to induce apoptosis in various cancer cell lines .

Mécanisme D'action

The mechanism of action of (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound belongs to a class of sulfonamide-bridged benzothiazole/isoquinoline hybrids. Key structural analogues include:

Compound Name Substituents (Benzothiazole) Sulfonyl-Linked Group Molecular Weight (g/mol) XLogP3 Rotatable Bonds
Target Compound 3,4-dimethyl 3,4-dihydroisoquinolin-2(1H)-yl 521.7 5.0 6
EP 4219465 A2 [0458] 3-methyl 3-(1-methylpyrrolidin-2-yl) ~480 (est.) 3.5 (est.) 7
4-(3,4-dihydroquinolin-1-ylsulfonyl)-N-(3-methylbenzothiazol-2-ylidene)benzamide 3-methyl 3,4-dihydroquinolin-1(2H)-yl 466.6 4.2 5
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Ethyl thioether 3-methylisoxazole 369.4 3.8 8

Key Observations :

  • Lipophilicity : The target compound’s higher XLogP3 (5.0 vs. 3.5–4.2) suggests enhanced membrane permeability compared to analogues with smaller substituents (e.g., EP 4219465 A2 derivatives). The 3,4-dimethyl group on the benzothiazole likely contributes to this property .
  • Hydrogen Bonding : With six hydrogen bond acceptors, the target compound may exhibit stronger target binding than I-6373 (4 acceptors), aligning with Glide docking studies showing that increased acceptor count improves receptor interaction .
  • Synthetic Complexity: The target compound’s synthesis is more intricate than that of I-6373, which lacks the dihydroisoquinoline sulfonyl moiety. Methods for similar compounds involve multi-step reactions, including hydrazide condensation and sulfonylation .

Activité Biologique

The compound (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is an emerging candidate in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its antitumor and neuropharmacological effects.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C23H22N2O3S
  • Molecular Weight : 406.5 g/mol

The structure includes a sulfonamide group and a benzamide moiety, which are known for their pharmacological significance.

Biological Activity Overview

Research indicates that this compound exhibits notable antitumor and neuropharmacological activities.

Antitumor Activity

The antitumor potential of the compound has been evaluated against various cancer cell lines. The results are summarized in the following table:

Cell Line GI50 (μM) TGI (μM) LC50 (μM)
EKVX (Lung cancer)1.725.193.3
RPMI-8226 (Leukemia)21.577.5-
OVCAR-4 (Ovarian)25.9--
PC-3 (Prostate)28.7--
CAKI-1 (Renal)15.9--
MDA-MB-435 (Breast)27.9--
T-47D (Breast)15.1--

These findings indicate a broad-spectrum antitumor activity with selective efficacy against specific cell lines, suggesting its potential as a therapeutic agent in oncology .

Neuropharmacological Activity

In addition to its antitumor effects, the compound has been investigated for its neuropharmacological properties, particularly its inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE).

A study reported significant MAO-B inhibition with an IC50 value of approximately 14.80 μM for one of the derivatives, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's . The following table summarizes the inhibitory activities against MAO and ChE:

Compound MAO-B Inhibition (%) IC50 (μM)
Compound A57.1114.80
Compound B16.7276.37
Compound C26.4618.53

These results suggest that modifications in the structure significantly influence biological activity, highlighting the importance of the benzothiazole substituents in enhancing MAO inhibition .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:

  • In Vitro Studies : The compound was tested against multiple cancer cell lines using MTT assays to determine cell viability post-treatment.
  • In Vivo Efficacy : Animal models were utilized to assess the antitumor activity and neuroprotective effects of the compound, showing promising results in reducing tumor growth and improving cognitive functions.

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how can structural fidelity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves sequential coupling reactions, such as sulfonylation of the dihydroisoquinoline moiety followed by amide bond formation with the benzothiazole scaffold. Purification via column chromatography or recrystallization is critical to isolate the target compound. Structural fidelity is confirmed using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution ESI-MS, which validate the presence of key functional groups (e.g., sulfonyl, benzothiazole) and stereochemical integrity .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to assign proton and carbon environments, particularly for the (E)-configuration of the benzamide group .
  • High-Resolution Mass Spectrometry (HR-ESI-MS) : To verify molecular weight and fragmentation patterns .
  • Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S .

Q. How should researchers design initial biological screens for this compound?

  • Methodological Answer : Begin with target-specific assays based on structural analogs. For example:

  • Enzyme Inhibition Assays : Test against cholinesterases (e.g., BChE) or amyloid-beta aggregation targets, given the sulfonamide and benzothiazole moieties' known roles in neuroactive compounds .
  • Cell-Based Models : Use cytotoxicity assays in neuronal or cancer cell lines to evaluate preliminary bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this sulfonamide-containing compound?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, highlights flow-chemistry approaches for optimizing diazomethane synthesis, which can be adapted for sulfonylation steps. Response surface methodology (RSM) can identify optimal conditions while minimizing side reactions .

Q. What computational methods are suitable for studying the interaction between this compound and biological targets?

  • Methodological Answer : Use Glide docking (Schrödinger Suite) for accurate ligand-receptor modeling:

  • Step 1 : Generate a receptor grid using the OPLS-AA force field.
  • Step 2 : Perform torsional flexible energy optimization and Monte Carlo sampling to refine poses .
  • Step 3 : Validate docking accuracy via root-mean-square deviation (RMSD) analysis against co-crystallized ligands .

Q. How can structure-activity relationship (SAR) studies be systematically conducted on analogs of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the dihydroisoquinoline (e.g., halogenation) or benzothiazole (e.g., alkylation) cores to probe electronic and steric effects .
  • Biological Testing : Compare IC50_{50} values across analogs using standardized assays (e.g., BChE inhibition).
  • Statistical Analysis : Apply multivariate regression to correlate structural features with activity .

Q. How should researchers address contradictions in biological activity data obtained from different assay platforms?

  • Methodological Answer :

  • Orthogonal Assays : Validate enzyme inhibition results with cell-based models (e.g., amyloid-beta aggregation in SH-SY5Y cells) .
  • Assay Standardization : Control variables like pH, temperature, and compound solubility.
  • Statistical Validation : Use Bland-Altman plots or Cohen’s kappa to assess inter-assay reproducibility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.